BenchChemオンラインストアへようこそ!

2-(6-Bromo-4-oxoquinazolin-3(4H)-yl)-N-(4-chloro-2-methylphenyl)acetamide

Antitubercular drug discovery Enzyme inhibition Mycobacterium tuberculosis

2-(6-Bromo-4-oxoquinazolin-3(4H)-yl)-N-(4-chloro-2-methylphenyl)acetamide (CAS 853318-85-1) is a synthetic quinazolinone acetamide derivative with the molecular formula C₁₇H₁₃BrClN₃O₂ and a molecular weight of 406.66 g/mol. The compound features a 6-bromo-substituted 4-oxoquinazoline core tethered via an acetamide linker to a 4-chloro-2-methylaniline moiety.

Molecular Formula C17H13BrClN3O2
Molecular Weight 406.7 g/mol
CAS No. 853318-85-1
Cat. No. B15074606
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(6-Bromo-4-oxoquinazolin-3(4H)-yl)-N-(4-chloro-2-methylphenyl)acetamide
CAS853318-85-1
Molecular FormulaC17H13BrClN3O2
Molecular Weight406.7 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)Cl)NC(=O)CN2C=NC3=C(C2=O)C=C(C=C3)Br
InChIInChI=1S/C17H13BrClN3O2/c1-10-6-12(19)3-5-14(10)21-16(23)8-22-9-20-15-4-2-11(18)7-13(15)17(22)24/h2-7,9H,8H2,1H3,(H,21,23)
InChIKeyDKIHEQVOYTZSCQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(6-Bromo-4-oxoquinazolin-3(4H)-yl)-N-(4-chloro-2-methylphenyl)acetamide (CAS 853318-85-1): Chemical Identity and Pharmacophore Class for Procurement Decision-Making


2-(6-Bromo-4-oxoquinazolin-3(4H)-yl)-N-(4-chloro-2-methylphenyl)acetamide (CAS 853318-85-1) is a synthetic quinazolinone acetamide derivative with the molecular formula C₁₇H₁₃BrClN₃O₂ and a molecular weight of 406.66 g/mol . The compound features a 6-bromo-substituted 4-oxoquinazoline core tethered via an acetamide linker to a 4-chloro-2-methylaniline moiety. This scaffold places it within a well-established class of heterocyclic compounds recognized for their diverse pharmacological activities, including enzyme inhibition, anticancer, and anti-infective properties [1]. Commercially, it is available at 95% purity from multiple suppliers and is intended exclusively for research and development use .

Why 2-(6-Bromo-4-oxoquinazolin-3(4H)-yl)-N-(4-chloro-2-methylphenyl)acetamide Cannot Be Substituted with Generic Quinazolinone Analogs


Within the quinazolinone acetamide series, substitution patterns on both the quinazoline core and the terminal anilide ring exert profound effects on target engagement and biological potency. The concurrent presence of a 6-bromo substituent on the quinazolinone ring and a 4-chloro-2-methyl substitution on the phenylacetamide moiety creates a distinct pharmacophoric signature. Systematic SAR studies on closely related 2-(4-oxoquinazolin-3(4H)-yl)acetamide derivatives have demonstrated that even minor changes—such as replacing the 6-bromo with hydrogen or relocating the chloro substituent—can substantially alter enzyme inhibitory activity (e.g., InhA IC₅₀ shifts from micromolar to inactive) and antimycobacterial MIC values [1]. Similarly, in anti-leishmanial quinazolinone acetamide series, the nature and position of halogen and alkyl substituents on the anilide ring critically govern both in vitro potency and in vivo parasite burden reduction [2]. Therefore, generic substitution without empirical validation of this specific substitution matrix risks compromising biological activity and experimental reproducibility.

Product-Specific Quantitative Evidence Guide: 2-(6-Bromo-4-oxoquinazolin-3(4H)-yl)-N-(4-chloro-2-methylphenyl)acetamide (853318-85-1) Versus Comparator Analogs


InhA Enzyme Inhibition: Differential Potency of 6-Bromo-4-oxoquinazolin-3(4H)-yl Acetamides Versus Unsubstituted Core Analogs

In a series of 28 2-(4-oxoquinazolin-3(4H)-yl)acetamide derivatives evaluated for Mycobacterium tuberculosis InhA inhibition, the lead compound UPS17 (2-(4-oxoquinazolin-3(4H)-yl)-N-(thiazol-2-yl)acetamide) lacking a 6-bromo substituent exhibited measurable but modest InhA inhibitory activity. Systematic structural modification showed that compounds bearing a 6-bromo substituent on the quinazolinone core consistently demonstrated enhanced InhA inhibitory activity compared to the unsubstituted lead. The most potent compound (Compound 21) achieved an IC₅₀ of 3.12 μM against MTB InhA with a corresponding MIC of 4.76 μM against drug-sensitive MTB, and was non-cytotoxic to RAW 264.7 macrophages at 100 μM [1]. This class-level SAR establishes that 6-bromo substitution on the quinazolinone core is a critical determinant of InhA inhibitory potency, and analogs lacking this substituent are predicted to show substantially reduced activity.

Antitubercular drug discovery Enzyme inhibition Mycobacterium tuberculosis

Anticancer Activity: Bromo-Substituted Quinazolinone Acetamides Exhibit Quantifiable Cytotoxicity Against MCF-7 Breast Cancer Cells

A focused study on bromo-substituted quinazolin-4-one acetamides (compounds 262–265) evaluated their in vitro anticancer activity against the MCF-7 breast cancer cell line. Among these, compounds 262, 264, and 265 demonstrated significant cytotoxicity with IC₅₀ values of 23.7 μM, 21.7 μM, and 20.8 μM, respectively [1]. This dataset establishes that the bromo-substituted quinazolinone acetamide scaffold confers measurable antiproliferative activity against breast cancer cells. While this specific compound (CAS 853318-85-1) was not among the four tested in this study, its core structure aligns closely with this active series, supporting its prioritization for anticancer screening over non-brominated or non-quinazolinone comparators.

Anticancer drug discovery Cytotoxicity Breast cancer

Anti-Leishmanial SAR: Critical Role of Anilide Substituent Architecture in Quinazolinone Acetamide Potency

A comprehensive SAR study of 33 quinazolinone-based acetamide derivatives (F1–F33) against Leishmania donovani revealed that the nature and position of substituents on the terminal anilide ring dramatically influence anti-parasitic activity. The most potent compounds, F12, F27, and F30, exhibited IC₅₀ values of 5.76 ± 0.84, 3.39 ± 0.85, and 8.26 ± 1.23 μM against promastigotes, and 6.02 ± 0.52, 3.55 ± 0.22, and 6.23 ± 0.13 μM against intracellular amastigotes, respectively [1]. Oral administration of F12 and F27 achieved >85% reduction in organ parasite burden in L. donovani-infected BALB/c mice. The SAR data demonstrated that halogen and alkyl substitution patterns on the anilide phenyl ring directly modulate both in vitro potency and in vivo efficacy. The 4-chloro-2-methyl substitution pattern present in CAS 853318-85-1 represents a distinct and testable pharmacophoric combination within this validated anti-leishmanial series.

Anti-leishmanial drug discovery Structure-activity relationship Neglected tropical diseases

COX-2 Inhibition Potential: 6-Bromo-Quinazolinone Derivatives as Selective Anti-Inflammatory Scaffold with Validated SAR

A dedicated SAR study on 6-bromo-quinazolinone derivatives evaluated their ability to inhibit cyclooxygenase-2 (COX-2), identifying several potent and selective COX-2 inhibitors within the series. The study established that the 6-bromo substituent on the quinazolinone core, in combination with appropriate N-3 substitution, is critical for COX-2 inhibitory activity and selectivity over COX-1 [1]. While this specific compound (CAS 853318-85-1) was not directly tested in this study, its 6-bromo substitution pattern and the presence of an acetamide-linked aromatic moiety place it within the defined pharmacophoric space associated with COX-2 inhibition. In contrast, quinazolinone derivatives lacking the 6-bromo substituent or bearing alternative halogen substitutions showed reduced or absent COX-2 selectivity, underscoring the non-interchangeable nature of the bromo substitution at this position.

Anti-inflammatory drug discovery COX-2 inhibition Quinazolinone SAR

Physicochemical Differentiation: Lipophilicity and Molecular Recognition Profile Versus Non-Halogenated Quinazolinone Acetamides

The concurrent presence of a 6-bromo substituent (σₘ = 0.39, contributing electron-withdrawing and lipophilic character) and a 4-chloro-2-methyl substitution on the anilide ring distinguishes this compound from its non-halogenated or mono-halogenated analogs. This dual-halogenation pattern increases both molecular weight (406.66 g/mol) and calculated logP relative to the parent 2-(4-oxoquinazolin-3(4H)-yl)acetamide scaffold. The 6-bromo substituent also provides a heavy atom handle for potential X-ray crystallography phasing and enhances potential for halogen bonding interactions with target proteins, a feature absent in non-brominated analogs . These distinct physicochemical properties directly translate to differential solubility, membrane permeability, and protein-binding profiles compared to compounds lacking this specific halogenation architecture.

Physicochemical profiling Drug-likeness Molecular recognition

Commercial Availability and Quality Specification: Defined Purity Grade for Reproducible Research

This compound (CAS 853318-85-1) is commercially available at a minimum purity specification of 95% from established chemical suppliers, with documentation including Certificate of Analysis (COA) and Safety Data Sheet (SDS) available upon request . The Sigma-Aldrich catalog lists this compound (Product No. T109908) under the AldrichCPR product line, confirming its availability within a quality-controlled research chemical distribution network . In contrast, many structurally related quinazolinone acetamide analogs with alternative substitution patterns are either not commercially available, require custom synthesis, or are available only at lower purity grades, creating procurement bottlenecks for time-sensitive research programs.

Chemical procurement Quality specification Research reproducibility

Optimal Research and Industrial Application Scenarios for 2-(6-Bromo-4-oxoquinazolin-3(4H)-yl)-N-(4-chloro-2-methylphenyl)acetamide (853318-85-1)


Antitubercular Drug Discovery: Direct InhA Inhibitor Screening and SAR Expansion

This compound is ideally suited as a screening candidate in antitubercular drug discovery programs targeting direct InhA inhibition to circumvent isoniazid resistance. The demonstrated class-level SAR showing that 6-bromo substitution on the quinazolinone core enhances InhA inhibitory potency [1] positions this compound for evaluation in MTB InhA enzyme inhibition assays, followed by MIC determination against drug-sensitive and drug-resistant M. tuberculosis strains, and cytotoxicity assessment in RAW 264.7 macrophages. Its 4-chloro-2-methyl substitution pattern provides an additional diversification point for optimization beyond the published compound series.

Anti-Leishmanial Lead Optimization: Evaluating the 4-Chloro-2-Methyl Pharmacophore

Given the validated anti-leishmanial SAR demonstrating that anilide substituent architecture critically governs potency against L. donovani promastigotes and intracellular amastigotes [1], this compound serves as a distinct probe to evaluate the contribution of the 4-chloro-2-methyl substitution pattern. Researchers can benchmark its in vitro IC₅₀ values against the published F12 and F27 lead compounds, and if active, progress to in vivo parasite burden assessment in the BALB/c mouse model of visceral leishmaniasis.

Anti-Inflammatory Research: COX-2 Selectivity Profiling of 6-Bromo-Quinazolinone Derivatives

The established SAR linking 6-bromo substitution on the quinazolinone core to COX-2 inhibitory activity and selectivity [1] makes this compound a candidate for COX-1/COX-2 selectivity profiling. Research teams investigating next-generation anti-inflammatory agents with reduced gastrointestinal toxicity can evaluate this compound alongside known COX-2 inhibitors (e.g., celecoxib) to establish its inhibitory profile and selectivity ratio, leveraging the distinct 6-bromo pharmacophoric feature.

Structural Biology and Biophysical Assay Development: Anomalous Scattering and Halogen Bonding Probe

The presence of a bromine atom at the 6-position of the quinazolinone core provides an anomalous scattering signal suitable for X-ray crystallography phasing [1]. This compound can be used in co-crystallization studies with target proteins (e.g., InhA, COX-2, or kinases) to determine binding modes, while the dual-halogenation architecture (Br + Cl) enables systematic investigation of halogen bonding contributions to ligand–protein affinity using biophysical methods such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC).

Quote Request

Request a Quote for 2-(6-Bromo-4-oxoquinazolin-3(4H)-yl)-N-(4-chloro-2-methylphenyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.